molecular formula C7H5NO3 B12965371 2,4,6-Trihydroxybenzonitrile

2,4,6-Trihydroxybenzonitrile

Cat. No.: B12965371
M. Wt: 151.12 g/mol
InChI Key: SVXJEMXCYNAJJM-UHFFFAOYSA-N
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Description

2,4,6-Trihydroxybenzonitrile is an organic compound with the molecular formula C7H5NO3 It is a derivative of benzonitrile, characterized by the presence of three hydroxyl groups attached to the benzene ring at the 2, 4, and 6 positions

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trihydroxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The hydroxyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives of this compound

Scientific Research Applications

2,4,6-Trihydroxybenzonitrile has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-Trihydroxybenzonitrile involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The nitrile group can also participate in nucleophilic addition reactions, leading to the formation of bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethoxybenzonitrile: Similar in structure but with methoxy groups instead of hydroxyl groups.

    2,3,4-Trihydroxybenzonitrile: Differing in the position of hydroxyl groups.

Uniqueness

2,4,6-Trihydroxybenzonitrile is unique due to the specific arrangement of hydroxyl groups, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

Molecular Formula

C7H5NO3

Molecular Weight

151.12 g/mol

IUPAC Name

2,4,6-trihydroxybenzonitrile

InChI

InChI=1S/C7H5NO3/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2,9-11H

InChI Key

SVXJEMXCYNAJJM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)C#N)O)O

Origin of Product

United States

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